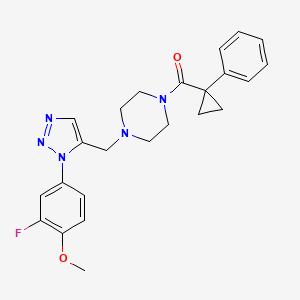

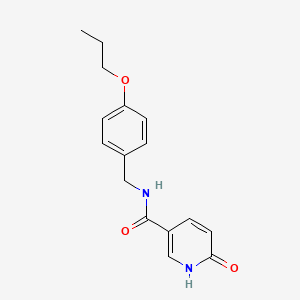

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide” is a chemical compound with the CAS Number: 865659-26-3 . It has a molecular weight of 224.29 .

Molecular Structure Analysis

The compound contains a total of 35 bonds, including 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H12N4OS . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide and its derivatives have been explored for anticonvulsant activity. For instance, a study by Bunyatyan et al. (2020) synthesized a series of related compounds and tested them in a pentylenetetrazole-induced seizure model in mice, finding weak to moderate anticonvulsant effects (Bunyatyan et al., 2020).

Antiviral Activities

These compounds have been evaluated for antiviral properties. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and tested them against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona, finding significant antiviral activities (Selvam et al., 2007).

Antitumor Agents

Research has also focused on the potential use of these compounds as antitumor agents. Bavetsias et al. (2002) investigated water-soluble analogues of quinazolin-4-one-based antitumor agents, finding some compounds with increased cytotoxicity and solubility, suggesting potential for in vivo evaluation (Bavetsias et al., 2002).

Reactivity for Anticancer Applications

Abdel-Rahman (2006) reported on the reactivity of related compounds towards electrophilic and nucleophilic reagents, with some prepared compounds showing selective anticancer activity (Abdel-Rahman, 2006).

Electrochemical Studies

Beitollahi et al. (2008) explored the use of a modified carbon nanotube paste electrode of related compounds for the electro-oxidation of epinephrine and norepinephrine, demonstrating potential applications in analytical chemistry (Beitollahi et al., 2008).

Selective HDAC6 Inhibitors for Alzheimer's Disease

Yu et al. (2013) designed and synthesized quinazolin-4-one derivatives as selective HDAC6 inhibitors, showing promise in treating Alzheimer's disease. These compounds induced neurite outgrowth and enhanced synaptic activities in neuronal cells (Yu et al., 2013).

Antibacterial and Antifungal Activities

Mohamed et al. (2010) synthesized novel derivatives and evaluated them for antibacterial and antifungal activities, finding potent in vitro activities against various pathogens (Mohamed et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-11-8-4-1-2-5-9(8)14-13(15-11)16-12(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOGJGNLLYLCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-2-thiophenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)

![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)